benzyl N-benzyl-N-(3-hydroxypropyl)carbamate benzyl N-benzyl-N-(3-hydroxypropyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16711429
InChI: InChI=1S/C18H21NO3/c20-13-7-12-19(14-16-8-3-1-4-9-16)18(21)22-15-17-10-5-2-6-11-17/h1-6,8-11,20H,7,12-15H2
SMILES:
Molecular Formula: C18H21NO3
Molecular Weight: 299.4 g/mol

benzyl N-benzyl-N-(3-hydroxypropyl)carbamate

CAS No.:

Cat. No.: VC16711429

Molecular Formula: C18H21NO3

Molecular Weight: 299.4 g/mol

* For research use only. Not for human or veterinary use.

benzyl N-benzyl-N-(3-hydroxypropyl)carbamate -

Specification

Molecular Formula C18H21NO3
Molecular Weight 299.4 g/mol
IUPAC Name benzyl N-benzyl-N-(3-hydroxypropyl)carbamate
Standard InChI InChI=1S/C18H21NO3/c20-13-7-12-19(14-16-8-3-1-4-9-16)18(21)22-15-17-10-5-2-6-11-17/h1-6,8-11,20H,7,12-15H2
Standard InChI Key YLJVGNCRWGLWOC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN(CCCO)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Benzyl N-benzyl-N-(3-hydroxypropyl)carbamate is characterized by its carbamate functional group (R-O-C(=O)-N-R’\text{R-O-C(=O)-N-R'}), where one nitrogen substituent is a benzyl group and the other is a 3-hydroxypropyl chain. The IUPAC name, benzyl N-benzyl-N-(3-hydroxypropyl)carbamate, reflects this arrangement. Key structural identifiers include:

PropertyValue
Molecular FormulaC18H21NO3\text{C}_{18}\text{H}_{21}\text{NO}_{3}
Molecular Weight299.4 g/mol
Canonical SMILESC1=CC=C(C=C1)CN(CCCO)C(=O)OCC2=CC=CC=C2
InChI KeyYLJVGNCRWGLWOC-UHFFFAOYSA-N

The compound’s structure enables hydrogen bonding via its hydroxyl group and π-π interactions through its aromatic rings, influencing its solubility and reactivity.

Related Compounds

A structurally similar compound, benzyl (3-hydroxypropyl)carbamate (C11H15NO3\text{C}_{11}\text{H}_{15}\text{NO}_{3}, MW 209.24 g/mol), shares the hydroxypropyl-carbamate backbone but lacks the additional benzyl group . This difference significantly alters physicochemical properties; for instance, the larger molecular weight of benzyl N-benzyl-N-(3-hydroxypropyl)carbamate reduces its aqueous solubility compared to its simpler analog .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a two-step reaction:

  • Aminolysis of Benzyl Chloroformate: Benzyl chloroformate reacts with 3-hydroxypropylamine in a dioxane-water mixture under basic conditions (e.g., sodium bicarbonate) to form the carbamate linkage .

  • Purification: The crude product is extracted with ethyl acetate, dried over magnesium sulfate, and purified via silica gel chromatography .

Reaction Conditions:

  • Solvent: 1,4-Dioxane/water (1:1 v/v)

  • Temperature: 0–5°C (ice-cooling)

  • Yield: 62%

Optimization Challenges

Side reactions, such as over-alkylation or hydrolysis of the chloroformate, necessitate precise stoichiometric control. Recent advancements recommend using phase-transfer catalysts to enhance reaction efficiency .

Applications in Scientific Research

Biochemical Probes

The carbamate moiety’s electrophilic nature allows covalent modification of nucleophilic residues (e.g., serine, cysteine) in enzymes. This property is exploited in:

  • Enzyme Inhibition Studies: Temporarily blocking active sites to analyze catalytic mechanisms.

  • Protein Labeling: Tagging proteins for fluorescence or mass spectrometry-based tracking.

Pharmaceutical Intermediates

As a protected amine derivative, the compound facilitates peptide synthesis. For example, it serves as a precursor in antihypertensive drug candidates by enabling selective amine group modifications .

Hazard StatementPrecautionary Measures
H315 (Skin irritation)Wear protective gloves .
H319 (Eye irritation)Use eye protection .
H335 (Respiratory irritation)Use in well-ventilated areas .
ManufacturerPurityPrice (25g)
Sigma-Aldrich97%$471
TCI Chemical>98%$138
Biosynth CarbosynthN/A$60

Pricing reflects purity levels and scale, with bulk purchases (≥100g) attracting discounts .

Regional Demand

The Asia-Pacific region dominates consumption due to expanding pharmaceutical R&D infrastructure, particularly in China and India . Europe follows closely, driven by academic research institutes .

Future Research Directions

Enhanced Synthetic Routes

Exploring biocatalytic methods (e.g., lipase-mediated reactions) could improve yield and reduce waste.

Drug Delivery Systems

Functionalizing the hydroxypropyl group with polyethylene glycol (PEG) chains may enhance pharmacokinetic profiles for drug delivery applications.

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